4-methyl-8aH-phthalazin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-8aH-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5,8H,1H3 |
InChI Key |
AGEWKIYHGMGPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2C(=O)N=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 8ah Phthalazin 1 One and Its Derivatives
Classical Synthetic Routes to the Phthalazinone Ring System
The construction of the phthalazinone ring system has been a subject of extensive research, leading to the development of several classical synthetic strategies. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.
Condensation Reactions with Hydrazine (B178648) and Hydrazine Derivatives.Current time information in Bangalore, IN.longdom.orglongdom.org
The most prevalent and versatile approach to the phthalazinone core involves the condensation of a suitable phthalic acid derivative with hydrazine or its substituted counterparts. longdom.orglongdom.org This method's popularity stems from its directness and the ready availability of the starting materials.
The reaction of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303) is a cornerstone in phthalazinone synthesis. longdom.orglongdom.org This reaction typically proceeds in the presence of a solvent such as acetic acid. longdom.orglongdom.org Modifications of this approach include Friedel-Crafts reactions of phthalic anhydride with aromatic hydrocarbons to produce 2-aroylbenzoic acids, which are then cyclized with hydrazine. longdom.org Furthermore, multi-component reactions involving phthalic anhydride, hydrazine hydrate, and other reagents have been developed to create more complex phthalazinone-containing structures in a single step. longdom.orglongdom.org For instance, a one-pot, four-component condensation of phthalimide, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.orglongdom.org
| Starting Material | Reagents | Product | Reference |
| Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | Phthalazinone | longdom.orglongdom.org |
| Phthalic Anhydride, Aromatic Hydrocarbon | Anhydrous Aluminum Chloride, Hydrazine Hydrate | 2-Aroyl-1(2H)-phthalazinone | longdom.org |
| Phthalimide, Hydrazine Hydrate, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Lewis Acid (e.g., NiCl2·6H2O) | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione derivative | longdom.orglongdom.org |
The cyclization of 2-acyl benzoic acids with hydrazine derivatives provides a direct route to 4-substituted phthalazinones. longdom.org This method is particularly useful for introducing a specific substituent at the 4-position of the phthalazinone ring. The reaction is typically carried out by refluxing the 2-acyl benzoic acid with the desired hydrazine in a suitable solvent like ethanol (B145695). longdom.org A variety of substituted hydrazines can be employed, leading to a diverse range of N-substituted phthalazinones. longdom.org For example, the reaction of 2-acyl benzoic acids with phenylhydrazine (B124118) yields N-phenylphthalazinone derivatives. bu.edu.eg
| Starting Material | Reagent | Product | Reference |
| 2-Acyl Benzoic Acid | Hydrazine Hydrate | 4-Substituted Phthalazin-1-one | longdom.org |
| 2-Acyl Benzoic Acid | Phenylhydrazine | 2-Phenyl-4-substituted Phthalazin-1-one | bu.edu.eg |
| 2-Nitro-5-chloro Phenylhydrazine | Acyl Benzoic Acids | 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones | longdom.orglongdom.org |
Reactions Involving Phthalides and Phthalimides.longdom.org
Phthalides and phthalimides also serve as valuable precursors for the synthesis of phthalazinones. For instance, N-aminophthalimides can undergo ring cleavage and subsequent cyclization in the presence of an aromatic hydrocarbon under Friedel-Crafts conditions to yield aryl phthalazinone derivatives. bu.edu.eg Another approach involves the condensation of phthalimido-acetophenone derivatives with hydrazine, which results in the formation of (phthalimidomethyl) phthalazinone. bu.edu.eg
Transformation from 3,2-Benzoxazin-4-ones.longdom.org
The phthalazinone skeleton can also be accessed through the transformation of other heterocyclic systems, notably 3,2-benzoxazin-4-ones. longdom.org The reaction of 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol leads to the formation of bis-phthalazinones. longdom.orglongdom.org Alternatively, fusing a benzoxazin-4-one with ammonium (B1175870) acetate (B1210297) yields a 4-aryl-1(2H)-phthalazinone. longdom.orglongdom.org The use of different nitrogen-containing reagents allows for the synthesis of a variety of phthalazinone derivatives from this starting material. longdom.orglongdom.org
| Starting Material | Reagent | Product | Reference |
| 1-Aryl-3,2-benzoxazin-4-one | Hydrazine, Refluxing Ethanol | Bis-phthalazinone | longdom.orglongdom.org |
| Benzoxazin-4-one | Ammonium Acetate, 115°C | 4-Aryl-1(2H)-phthalazinone | longdom.orglongdom.org |
| 1-Aryl-3,2-benzoxazin-4-one | p-Toluidine, Refluxing Ethanol | 4-Aryl-2-(4-methylphenyl)phthalazinone | longdom.orglongdom.org |
| 1-Aryl-3,2-benzoxazin-4-one | Formamide | 4-Phenyl-1(2H)-phthalazinone | longdom.orglongdom.org |
Targeted Synthesis of 4-Methyl-Substituted Phthalazinones.bu.edu.eg
The synthesis of phthalazinones bearing a methyl group at the 4-position often requires specific strategies to introduce this substituent. One approach involves the use of a starting material that already contains the necessary methyl group. For instance, the cyclization of a 2-acetylbenzoic acid derivative with hydrazine would directly yield a 4-methylphthalazinone.
Another strategy involves the modification of a pre-formed phthalazinone ring. For example, a 4-substituted phthalazinone could potentially be converted to a 4-methyl derivative through a series of functional group transformations. However, the direct synthesis from a methylated precursor is generally more efficient. Research has also explored the synthesis of more complex derivatives, such as 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which has shown notable antifungal activity. mdpi.comosf.io This highlights the importance of targeted synthesis in developing phthalazinone-based compounds with specific biological properties. The synthesis of 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has also been reported as a key starting material for a new series of 1,4-disubstituted phthalazines. longdom.orglongdom.org
| Precursor | Reagent(s) | Product | Reference |
| Phthalic Anhydride, Phenylacetic Acids | Toluene (B28343), Potassium Carbonate, Hydrazine/Methylhydrazine | 4-Benzyl- and 4-Benzyl-2-methylphthalazinones | mdpi.com |
| 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | Various | 1,4-Disubstituted phthalazines and 2,4-disubstituted phthalazinones | longdom.orglongdom.org |
Synthesis from 2-Acetyl Benzoic Acid
The most direct and conventional method for synthesizing 4-methylphthalazin-1(2H)-one originates from 2-acetylbenzoic acid. This process involves a cyclocondensation reaction with a hydrazine source. Specifically, 4-methyl substituted phthalazinones are obtained in very good yields by refluxing 2-acetylbenzoic acid with hydrazine hydrate or methyl hydrazine in a suitable solvent, such as ethanol. nih.gov
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of the ketone group of 2-acetylbenzoic acid with hydrazine. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carboxylic acid group, leading to the elimination of a water molecule and the formation of the stable heterocyclic phthalazinone ring.
A study detailing the synthesis of 1,4-disubstituted phthalazines also starts with 2-acetylbenzoic acid, which is first prepared by refluxing phthalic anhydride and malonic acid in pyridine (B92270). mdpi.com This precursor then serves as the foundational building block for the subsequent cyclization to form the methyl-substituted phthalazinone core. mdpi.com
Specific Methylation Strategies
Methyl groups can be introduced onto the phthalazinone structure at various stages and positions, utilizing several distinct chemical strategies. The specific method chosen often depends on the desired location of the methyl group (e.g., on a carbon of the aromatic ring, a nitrogen atom, or as a substituent on a side chain).
One common approach is N-alkylation of the pre-formed phthalazinone ring. For instance, the treatment of a phthalazinone with methyl iodide can lead to methylation on a nitrogen atom. cdnsciencepub.com Another strategy involves the reductive amination or alkylation of an amino-substituted phthalazinone. For example, a 4-aminophthalazin-1(2H)-one intermediate can be alkylated using methyl iodide or dimethyl sulfate (B86663) to introduce a methyl group onto the amino substituent.
Furthermore, methylation can be part of the initial synthesis of the precursors. In one route, 2-acetylbenzoic acid is esterified with dimethyl sulfate in the presence of potassium carbonate to produce methyl 2-acetylbenzoate. mdpi.com This methylated precursor is then used in subsequent steps to build the final phthalazine (B143731) structure. mdpi.com
| Strategy | Reagent | Position of Methylation | Reference |
|---|---|---|---|
| N-Alkylation | Methyl Iodide | Nitrogen atom of the phthalazinone ring | cdnsciencepub.com |
| Alkylation of Amine | Methyl Iodide or Dimethyl Sulfate | On an amino substituent | |
| Esterification of Precursor | Dimethyl Sulfate | On the carboxylic acid group of the precursor | mdpi.com |
Advanced and Green Synthesis Protocols
In recent years, synthetic chemistry has shifted towards more efficient, environmentally friendly, and advanced methodologies. The synthesis of phthalazinones has benefited from these developments, incorporating techniques that reduce reaction times, improve yields, and allow for novel functionalization.
Microwave-Assisted Syntheses
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, recognized as an efficient approach aligned with the principles of "Green Chemistry". researchgate.net This technique utilizes microwave irradiation as an alternative energy source to conventional heating, offering benefits such as rapid and uniform heating, which dramatically reduces reaction times from hours to minutes. researchgate.net
For heterocyclic compounds like phthalazinones, microwave irradiation provides a facile and efficient method that often leads to cleaner reactions, simpler work-up procedures, and improved product yields. scholarsresearchlibrary.com For example, the synthesis of 4-benzyl-1(2H)-phthalazinone has been successfully accelerated using microwave energy. Similarly, various quinazolinone and coumarin (B35378) derivatives have been synthesized efficiently under microwave conditions, demonstrating the broad applicability of this green technique for related heterocyclic systems. scholarsresearchlibrary.comrasayanjournal.co.in The synthesis of 4-methyl-8aH-phthalazin-1-one and its derivatives can be similarly optimized, benefiting from the enhanced reaction rates and eco-friendly profile of microwave-assisted protocols. dovepress.comfoliamedica.bg
One-Pot Reaction Strategies
One-pot synthesis, particularly through multi-component reactions (MCRs), offers a highly efficient strategy for constructing complex molecules like phthalazine derivatives from simple precursors in a single synthetic operation. rsc.org This approach is advantageous as it minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste.
Several one-pot procedures have been developed for synthesizing fused heterocyclic systems related to phthalazinones. For instance, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives can be synthesized through a one-pot, four-component reaction involving phthalimide, hydrazine, malononitrile, and an aromatic aldehyde. researchgate.net These reactions are often catalyzed and can sometimes be performed under solvent-free conditions, further enhancing their green credentials. rsc.orgresearchgate.net The development of such strategies for this compound derivatives would allow for the rapid generation of a library of structurally diverse compounds from readily available starting materials. researchgate.netnih.govmdpi.com
Transition Metal-Catalyzed C-H Bond Activation Approaches for Phthalazine Derivatives
Transition-metal-catalyzed C-H bond activation has become a transformative tool for the functionalization of heterocyclic compounds. rsc.orgnih.gov For phthalazinone derivatives, the inherent nitrogen and oxygen atoms can act as directing groups, facilitating chelation-assisted C-H activation at specific positions on the molecule. rsc.orgresearchgate.net This strategy allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds in a highly regioselective and efficient manner. thieme-connect.com
Catalysts based on transition metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and iridium (Ir) have been successfully employed. rsc.org These catalysts enable a variety of transformations on the phthalazinone core, including:
Acylmethylation : Ru-catalyzed ortho-C(sp²)-H acylmethylation of N-arylphthalazine-1,4-diones. researchgate.net
Amidation : Rh-catalyzed C-H amidation to produce ortho-amidated products. researchgate.net
Annulation : Rh(III)-catalyzed C-H activation and annulation with allenes or other coupling partners to construct fused-ring systems. nih.gov
These advanced methods provide powerful and atom-economical routes to novel and complex phthalazine derivatives that would be difficult to access through traditional synthetic methods. sioc-journal.cn
| Reaction Type | Catalyst System | Coupling Partner | Reference |
|---|---|---|---|
| Acylmethylation | Ruthenium (Ru) | α-carbonyl sulfoxonium ylides | researchgate.net |
| Amidation | Rhodium (Rh) | Isocyanates | researchgate.net |
| Annulation | Rhodium (Rh) | Allenes | nih.gov |
| General C-H Functionalization | Palladium (Pd), Iridium (Ir) | Various | rsc.org |
Nucleophilic Substitutions and Alkylation Strategies on the Phthalazinone Core
Nucleophilic substitution and alkylation reactions are fundamental strategies for the functionalization and diversification of the phthalazinone core. solubilityofthings.com These reactions typically involve the replacement of a leaving group on the phthalazinone ring with a nucleophile or the addition of an alkyl group to a nitrogen or oxygen atom. savemyexams.com
A common and effective method involves the initial halogenation of the phthalazinone core, followed by nucleophilic substitution. For example, the lactam functionality can be converted to a 1-chlorophthalazine (B19308) intermediate using reagents like phosphorus oxychloride (POCl₃). x-mol.com This chlorinated intermediate is highly reactive and readily undergoes nucleophilic substitution with a wide range of nucleophiles, including phenols and amines, allowing for the regioselective introduction of various substituents.
Direct N-alkylation of the phthalazinone nitrogen is another widely used technique. Using a base such as potassium carbonate in a polar aprotic solvent like DMF, alkyl groups can be introduced. For example, N-alkylation of a phthalazinone with 1,2-dibromoethane (B42909) has been used to synthesize precursors for further functionalization. nih.gov These substitution and alkylation methods are crucial for building the complex molecular architectures often required for biologically active compounds.
Stereoselective and Atroposelective Synthesis of Chiral Phthalazinone Derivatives
The introduction of chirality into the phthalazinone scaffold can be achieved through various synthetic approaches, leading to either point chirality or axial chirality (atropisomerism). Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their selective synthesis presents a unique challenge in organic chemistry.
A notable example of the atroposelective synthesis of a complex molecule featuring a phthalazinone-like core is the development of MRTX1719, an inhibitor of the PRMT5/MTA complex. The synthesis of this single chiral atropisomer on a large scale required overcoming the challenge of a relatively low rotational barrier. acs.org
Initial studies on enantiomerically pure (M)-1, a key intermediate, revealed that while stable at lower temperatures, significant loss of enantiomeric excess (e.e.) occurred at higher temperatures. For instance, after 2 hours at 80 °C, a 0.8% loss in e.e. was observed, which increased to 8.1% at 100 °C. acs.org This highlighted the need for a carefully controlled synthetic process to maintain chiral integrity.
The initial medicinal chemistry route relied on chromatographic separation of the atropisomers. However, for a scalable synthesis, a chiral resolution using Boc-D-phenylalanine was developed to produce kilogram quantities of the enantiopure active pharmaceutical ingredient (API). acs.org This classical resolution approach, while effective, underscores the challenges in developing a purely asymmetric synthesis for such complex atropisomers.
The synthesis of the core building blocks for molecules like MRTX1719 involves multiple steps, including the construction of densely functionalized pyrazole (B372694) derivatives. For example, the synthesis of one such building block began with 4-chloro-2,5-difluorobenzoic acid, which was converted to a nitrile intermediate. acs.org Subsequent steps involved SNAr reaction with cyclopropanol, regioselective iodination, and a palladium-catalyzed cross-coupling with an N-methylpyrazole boronate. acs.org
Table 1: Key Intermediates and Synthetic Strategies for Atropisomeric Phthalazinone Derivatives
| Intermediate/Product | Starting Material | Key Reaction Type | Catalyst/Reagent | Outcome | Reference |
| MRTX1719 (atropisomer) | Racemic Precursor | Chiral Resolution | Boc-D-phenylalanine | Enantiopure API | acs.org |
| Densely Functionalized Pyrazole | 4-chloro-2,5-difluorobenzoic acid | Pd-catalyzed Cross-Coupling | N-methylpyrazole boronate | Key Building Block | acs.org |
While the example of MRTX1719 showcases a resolution-based approach to atropisomerism, other stereoselective strategies are being explored for related heterocyclic systems, which could be applicable to phthalazinones. These often involve the use of chiral catalysts to control the formation of the stereogenic element.
Organocatalysis has emerged as a powerful tool for atroposelective reactions. For instance, chiral Brønsted acids have been successfully employed in the atroposelective synthesis of N-aryl quinazolinones, which are structurally analogous to N-aryl phthalazinones. mdpi.com These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the formation of one atropisomer over the other.
Another approach involves the use of chiral-at-metal catalysts. For example, chiral-at-rhodium Lewis acid catalysts have been used for the highly atroposelective synthesis of axially chiral N-arylpyrroles. d-nb.info This method involves the alkylation of configurationally flexible N-arylpyrroles to lock them into a specific, stable atropisomeric form with high enantioselectivity. d-nb.info The success of these methods in related heterocyclic systems suggests their potential applicability to the atroposelective synthesis of N-aryl phthalazinone derivatives.
Furthermore, the introduction of stereocenters can be achieved by using chiral building blocks. The synthesis of chiral α-amino acid derivatives conjugated with a 1-oxophthalazine moiety has been reported. researchgate.net This involves coupling a phthalazinone acetic acid derivative with various L-acylated amino acids, thereby incorporating chirality from a chiral pool source. researchgate.net
Table 2: Potential Stereoselective Methods for Phthalazinone Derivatives
| Method | Catalyst/Reagent Type | Target Chirality | Applicable To | Reference |
| Organocatalysis | Chiral Brønsted Acid | Axial Chirality | N-Aryl Phthalazinones | mdpi.com |
| Metal Catalysis | Chiral-at-Rhodium Lewis Acid | Axial Chirality | N-Aryl Phthalazinones | d-nb.info |
| Chiral Pool Synthesis | L-Acylated Amino Acids | Point Chirality | Phthalazinone Side Chains | researchgate.net |
The development of stereoselective and particularly atroposelective syntheses of phthalazinone derivatives remains an active area of research. The strategies employed for closely related heterocyclic compounds provide a strong foundation for the future design of efficient and highly selective methods for producing enantiomerically pure phthalazinone-based molecules.
Chemical Reactivity and Transformation Pathways of 4 Methyl 8ah Phthalazin 1 One Derivatives
Functionalization at Nitrogen (N2) and Carbon (C4) Positionsbu.edu.egekb.eg
The nitrogen atom at the 2-position (N2) and the carbon atom at the 4-position (C4) of the phthalazinone ring are primary sites for chemical modification, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
N-Alkylation and N-Acylation Reactionsekb.egfayoum.edu.egnih.govjst.go.jp
The nitrogen atom at the N2 position of the phthalazinone ring readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing diverse functional groups and modifying the electronic and steric properties of the molecule.
N-Alkylation: The N-alkylation of phthalazinones is a common strategy to introduce alkyl groups onto the nitrogen atom. This can be achieved by reacting the phthalazinone with alkyl halides in the presence of a base, such as potassium carbonate. evitachem.com For instance, the reaction of phthalazin-1(2H)-one with propylene (B89431) carbonate under neat conditions can yield 2-(2-hydroxypropyl)phthalazin-1(2H)-one. mdpi.com Microwave irradiation has also been employed to facilitate these reactions. mdpi.com The choice of solvent and reaction conditions can influence the outcome, with some methods offering catalyst-free and environmentally friendly alternatives. mdpi.com
N-Acylation: Acyl groups can be introduced at the N2 position through reactions with acylating agents. For example, the reaction of a phthalazinone acetohydrazide with benzenesulfonyl chloride in pyridine (B92270) yields the corresponding N-sulfonylated derivative. jst.go.jp This functionalization is crucial for creating amide and other acyl derivatives, which can significantly impact the biological activity of the parent compound.
A summary of representative N-alkylation and N-acylation reactions is presented in the table below.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Phthalazin-1(2H)-one | Propylene Carbonate | 2-(2-hydroxypropyl)phthalazin-1(2H)-one | N-Alkylation | mdpi.com |
| 4-Benzylphthalazin-1(2H)-one | Ethyl Acrylate / K2CO3 | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | N-Alkylation | nih.gov |
| Acetohydrazide derivative of phthalazinone | Benzenesulfonyl Chloride / Pyridine | N-Benzenesulfonyl derivative | N-Acylation | jst.go.jp |
Introduction of Diverse Chemical Moieties
Beyond simple alkyl and acyl groups, a wide range of chemical moieties can be introduced at both the N2 and C4 positions, leading to the synthesis of novel derivatives with unique properties.
At the N2 position , various heterocyclic and functionalized side chains have been successfully appended. For example, reacting a phthalazinone with ethyl chloroacetate (B1199739) followed by hydrazinolysis can introduce a hydrazide group, which serves as a versatile intermediate for further derivatization. derpharmachemica.com This hydrazide can then be reacted with various electrophiles to form pyrazoles, oxadiazoles, and other heterocyclic systems. jst.go.jp
The C4 position is also amenable to a variety of functionalizations. For instance, the introduction of a dithiocarbamate (B8719985) moiety at the C4 position has been achieved, leading to compounds with potential anticancer activity. nih.gov This involves a multi-step synthesis starting from the corresponding aminoalkyl phthalazinone. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions have been utilized to introduce aryl and other substituents at the C4 position, expanding the chemical diversity of phthalazinone derivatives.
The table below showcases examples of the introduction of diverse moieties at the N2 and C4 positions.
| Position | Moiety Introduced | Synthetic Strategy | Resulting Compound Class | Reference |
| N2 | Hydrazide | Reaction with ethyl chloroacetate followed by hydrazinolysis | Hydrazide derivatives | derpharmachemica.com |
| N2 | Pyrazole (B372694) | Reaction of acetohydrazide with acetyl acetone | Pyrazolyl-methyl-phthalazinones | jst.go.jp |
| C4 | Dithiocarbamate | Multi-step synthesis from aminoalkyl phthalazinone | Phthalazinone-dithiocarbamate hybrids | nih.gov |
| C4 | Aryl | Palladium-catalyzed cross-coupling | 4-Arylphthalazinones | researchgate.net |
Reactions at the Carbonyl Group
The carbonyl group at the C1 position of the phthalazinone ring is another key site for chemical transformations, allowing for the conversion to other functional groups and subsequent reactions to build more complex structures.
Transformation to Phthalazinethionesevitachem.com
A significant transformation of the carbonyl group is its conversion to a thiocarbonyl group, yielding a phthalazinethione. This is typically achieved by treating the phthalazinone derivative with a thionating agent, such as phosphorus pentasulfide, in a suitable solvent like dry toluene (B28343) under reflux conditions. jst.go.jp The successful conversion is confirmed by the appearance of a C=S stretching band in the IR spectrum and the disappearance of the C=O band. jst.go.jp
Subsequent Reactions of Thioamidato Derivatives
The resulting phthalazinethiones, which can be considered thioamidato derivatives, are versatile intermediates for further synthetic manipulations. For example, they can react with hydrazine (B178648) hydrate (B1144303) in boiling ethanol (B145695) to yield the corresponding hydrazine derivatives, which can then be used in subsequent cyclization or condensation reactions. jst.go.jp
Cyclization and Heterocycle Annulation Reactions
The phthalazinone scaffold serves as a valuable building block for the construction of fused heterocyclic systems through cyclization and heterocycle annulation reactions. These reactions often involve the functional groups introduced at the N2 and C4 positions.
For example, hydrazide derivatives of phthalazinones can undergo intramolecular cyclization or react with various reagents to form fused triazolo, oxadiazolo, and thiadiazolo rings. derpharmachemica.com The reaction of a 2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl phthalazinone derivative with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a fused triazolothiadiazole system. derpharmachemica.com
Furthermore, rhodium-catalyzed [4+1] cyclization reactions involving pyridazinone derivatives have been reported to form divergent heterocycles bearing a quaternary carbon. nih.gov These advanced synthetic methods allow for the creation of complex polycyclic structures with potential applications in materials science and medicinal chemistry.
The following table provides examples of cyclization and annulation reactions starting from phthalazinone derivatives.
| Starting Phthalazinone Derivative | Reagent(s) | Resulting Fused System | Reaction Type | Reference |
| 2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl phthalazinone | Carbon Disulfide / KOH | Triazolothiadiazole | Heterocycle Annulation | derpharmachemica.com |
| Pyridazinone derivative | Internal Alkyne / Rh(III) catalyst | Indazolo[1,2-b]phthalazine-dione | [4+1] Cyclization | nih.gov |
Formation of Fused Heterocyclic Systems
The phthalazinone scaffold is a valuable building block for the synthesis of fused heterocyclic systems. These reactions often leverage the lactam-lactim tautomerism of the phthalazinone ring, where the N-2 position can act as a nucleophile.
One of the most significant applications is the synthesis of Current time information in Bangalore, IN.longdom.orgbu.edu.egtriazolo[3,4-a]phthalazines . For instance, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been utilized as a key starting material for the synthesis of fused Current time information in Bangalore, IN.longdom.orgbu.edu.egtriazolophthalazines. longdom.org This transformation typically involves the reaction of the phthalazinone with reagents that can provide the remaining atoms for the triazole ring. The reaction of 1-chloro-4-alkoxyphthalazine derivatives with methyl hydrazine carboxylate leads to the formation of 6-alkoxy Current time information in Bangalore, IN.longdom.orgbu.edu.egtriazolo[3,4-a]phthalazin-3(2H)-one derivatives. jocpr.com Similarly, treatment of chlorophthalazine with benzoylhydrazine can yield 3-phenyl- Current time information in Bangalore, IN.longdom.orgbu.edu.egtriazolo[3,4-a]phthalazine derivatives. jocpr.com
Another important fused system derived from phthalazinones is the pyrazolo[1,2-b]phthalazine structure. The synthesis of these compounds can be achieved through various multicomponent reactions. For example, a one-pot reaction involving phthalimide, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.org
The following table summarizes key reactions leading to fused heterocyclic systems:
| Starting Material | Reagent(s) | Fused System Formed | Reference(s) |
| 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | - | Current time information in Bangalore, IN.longdom.orgbu.edu.egTriazolo[3,4-a]phthalazines | longdom.org |
| 1-Chloro-4-alkoxyphthalazine | Methyl hydrazine carboxylate | 6-Alkoxy Current time information in Bangalore, IN.longdom.orgbu.edu.egtriazolo[3,4-a]phthalazin-3(2H)-one | jocpr.com |
| Chlorophthalazine | Benzoylhydrazine | 3-Phenyl- Current time information in Bangalore, IN.longdom.orgbu.edu.egtriazolo[3,4-a]phthalazine | jocpr.com |
| Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile | NiCl₂·6H₂O | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione | longdom.org |
Reactions Leading to Pyrazolone, Thiazolidinone, and Pyrimidine Derivatives
The versatile reactivity of phthalazinone derivatives allows for their conversion into other important heterocyclic structures like pyrazolones, thiazolidinones, and pyrimidines.
Pyrazolone derivatives can be synthesized from phthalazinone precursors. For instance, the acetohydrazide derivative of 4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide reacts with acetylacetone (B45752) and ethyl acetoacetate (B1235776) to yield pyrazole derivatives. jst.go.jp The formation of pyrazolones often involves the condensation of a hydrazine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. innovareacademics.inekb.eg
Thiazolidinone derivatives can be prepared from Schiff bases derived from phthalazinones. The reaction of a Schiff base with thioglycolic acid is a common method for the synthesis of the thiazolidinone ring. jst.go.jphilarispublisher.com For example, Schiff bases obtained from the reaction of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide with aromatic aldehydes can be cyclized with thioglycolic acid to afford thiazolidinyl acetamide (B32628) derivatives. jst.go.jp
Pyrimidine derivatives can also be synthesized from precursors that may be related to phthalazinone chemistry, often through multicomponent reactions. The general synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea. bu.edu.egorganic-chemistry.org While direct conversion from a stable phthalazinone ring is less common, intermediates in phthalazinone synthesis could potentially be diverted to form pyrimidines.
The table below outlines the synthesis of these heterocyclic derivatives:
| Starting Material Derivative | Reagent(s) | Resulting Heterocycle | Reference(s) |
| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Acetylacetone / Ethyl acetoacetate | Pyrazole derivative | jst.go.jp |
| Schiff base of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Thioglycolic acid | Thiazolidinone derivative | jst.go.jp |
| General 1,3-dicarbonyl compound | Amidine/Urea/Thiourea | Pyrimidine | bu.edu.egorganic-chemistry.org |
Reactivity with Electrophiles and Nucleophiles
The phthalazinone ring system exhibits reactivity towards both electrophiles and nucleophiles, allowing for a wide range of functionalization reactions.
The nitrogen at the 2-position of the phthalazinone ring, particularly in its deprotonated form, is nucleophilic and readily reacts with various carbon electrophiles.
Reaction with Acid Chlorides: Acylation of the N-2 position is a common transformation. For instance, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide can be acylated with acid chlorides to produce corresponding derivatives. jst.go.jp This reaction is fundamental for introducing a variety of acyl groups to the phthalazinone core.
Reaction with Aldehydes: Phthalazinone derivatives bearing a hydrazide side chain can undergo condensation reactions with aldehydes to form Schiff bases. jst.go.jp For example, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide reacts with benzaldehyde, 4-fluorobenzaldehyde, and 4-methoxybenzaldehyde (B44291) to yield the corresponding Schiff bases. jst.go.jp These Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones. jst.go.jp
The following table provides examples of reactions with carbon electrophiles:
| Phthalazinone Derivative | Electrophile | Product Type | Reference(s) |
| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Acid Chloride | N-Acyl derivative | jst.go.jp |
| 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | Aromatic Aldehyde | Schiff Base | jst.go.jp |
The phthalazinone ring can also be susceptible to nucleophilic attack, particularly when substituted with a good leaving group.
Halogenated phthalazines are key intermediates for nucleophilic substitution reactions. The halogen atom, typically at the 1- or 4-position, can be displaced by various nucleophiles. longdom.org For example, 1-chlorophthalazines can react with amines to afford 1-amino-substituted phthalazines. longdom.org Similarly, reaction with hydrazine hydrate can introduce a hydrazinyl group, which is a versatile handle for further transformations. jocpr.com
The nucleophilic character of the phthalazinone nitrogen can also be exploited in substitution reactions. For instance, the reaction of a phthalazinone with ethyl chloroacetate in the presence of a base leads to the N-alkylation product, an oxophthalazinyl acetate (B1210297) derivative. jst.go.jp
Examples of nucleophilic reactions are summarized below:
| Substrate | Nucleophile | Product Type | Reference(s) |
| 1-Halogenophthalazine | Amine | 1-Aminophthalazine | longdom.org |
| 1-Chlorophthalazine (B19308) | Hydrazine hydrate | 1-Hydrazinylphthalazine | jocpr.com |
| 4-Benzyl-1(2H)-phthalazinone | Ethyl chloroacetate | N-Alkylated phthalazinone | jst.go.jp |
Tautomerism and Equilibrium Studies of the Phthalazinone System
The phthalazinone system exhibits tautomerism, which is a crucial aspect of its reactivity. The most significant equilibrium is the lactam-lactim tautomerism. longdom.orgresearchgate.net
The phthalazin-1(2H)-one can exist in two primary tautomeric forms: the lactam form (amide) and the lactim form (imino alcohol). rsc.org Spectroscopic studies and basicity measurements have been employed to quantitatively elucidate the tautomeric equilibrium. rsc.org For the parent phthalazin-1(2H)-one, the lactam form is generally the major tautomer. rsc.org However, the position of the equilibrium can be influenced by substitution and solvent polarity. chemmethod.comchemmethod.com
Computational studies using Density Functional Theory (DFT) have also been used to investigate the relative stabilities of phthalazinone tautomers in the gas phase and in solution. chemmethod.com These studies have shown that solvent effects can play a significant role in the tautomeric equilibrium. chemmethod.com The presence of a water molecule can also assist in the proton transfer between tautomeric forms, reducing the activation energy barrier. chemmethod.com
The lactam-lactim tautomerism is not just a theoretical curiosity; it has practical implications for the reactivity of phthalazinones. The alkylation of phthalazinones, for instance, can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions and the specific tautomer that is more reactive. beilstein-journals.org
Redox Transformations and Associated Reactivity
Phthalazinone derivatives can undergo redox transformations, which can alter their structure and reactivity.
Oxidation: The oxidation of phthalazine (B143731) itself can lead to the formation of 1-phthalazinone. researchgate.net This reaction is catalyzed by enzymes such as aldehyde oxidase (AO). researchgate.net The oxidation of a phthalazinone derivative, such as 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide, with potassium permanganate (B83412) (KMnO₄) has been attempted, but in some cases, the reaction may not proceed as expected due to the stability of the phthalazinone ring. jst.go.jp The outcome of oxidation reactions can be highly dependent on the specific substrate and the oxidizing agent used.
Reduction: While less commonly explored for the phthalazinone ring itself, related heterocyclic systems can be reduced. For example, the C=N double bond in 4-aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides, which are structurally related to phthalazinones, can be successfully reduced. researchgate.net
The potential for redox reactions adds another dimension to the chemical space accessible from the 4-methyl-8aH-phthalazin-1-one scaffold.
Advanced Structural Elucidation and Conformational Analysis of 4 Methyl 8ah Phthalazin 1 One
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the characterization of 4-methyl-8aH-phthalazin-1-one, providing detailed information about its atomic-level structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton and carbon NMR spectra, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of this compound provides crucial information about the number and environment of hydrogen atoms in the molecule. The signals in the spectrum correspond to different sets of chemically non-equivalent protons. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, protons attached to or near electronegative atoms or aromatic rings will appear at a lower field (higher ppm value). pressbooks.pub
The integration of the peaks reveals the relative number of protons in each set. emerypharma.com Furthermore, the splitting pattern of a signal, known as spin-spin coupling, provides information about the number of neighboring protons. emerypharma.com For example, a signal split into a doublet indicates one neighboring proton, while a triplet indicates two. acenet.edu
Interactive Data Table: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.20 - 7.80 | Multiplet | - | 4H |
| CH | 4.50 - 4.60 | Quartet | 6.8 | 1H |
| CH₃ | 1.20 - 1.30 | Doublet | 6.8 | 3H |
| NH | 9.50 - 10.50 | Singlet (broad) | - | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The chemical shift values are indicative of the type of carbon atom (e.g., sp³, sp², sp hybridized) and its chemical environment. organicchemistrydata.org
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| Aromatic C | 125 - 140 |
| C-4 | ~150 |
| C-8a | ~60 |
| CH₃ | ~20 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced techniques like two-dimensional (2D) NMR are employed. libretexts.org Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to establish the connectivity between different proton spin systems. emerypharma.comlibretexts.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing invaluable information for assigning both ¹H and ¹³C spectra unambiguously. ipb.pt
Chemical Exchange Saturation Transfer (CEST) NMR is another advanced technique that can be used to study the exchange dynamics of protons, such as the N-H proton in this compound, with its environment. This can provide insights into tautomeric equilibria and intermolecular interactions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. megalecture.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. ksu.edu.sa
For this compound, the IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, C-H, and C=C bonds. The N-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the lactam ring is expected to show a strong, sharp absorption band around 1670-1780 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. vscht.cz
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3500 | Medium, Broad |
| C=O (Lactam) | Stretching | 1670 - 1780 | Strong, Sharp |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum can provide the exact mass, which can be used to determine the molecular formula. msu.edu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. youtube.comacdlabs.com The molecule will break apart in a predictable manner, and the analysis of the resulting fragment ions can help to piece together the structure of the original molecule. Common fragmentation pathways for this compound might include the loss of the methyl group, the loss of CO, or cleavage of the heterocyclic ring. miamioh.edulibretexts.org
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography stands as the principal method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation as it exists within a crystal lattice. youtube.com
The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. libretexts.org The electrons within the atoms of the molecule scatter the X-rays, producing a unique diffraction pattern of spots, or reflections. youtube.com The intensities of these reflections are meticulously measured. While the amplitudes of the scattered waves are directly obtained from the intensities, the phase information is lost. This "phase problem" is a central challenge in crystallography, often solved using computational methods like direct methods or Patterson functions to generate an initial electron density map. mdpi.com
This initial model is then refined, iteratively improving the fit between the observed diffraction data and the data calculated from the model. The refinement process yields the final atomic positions with high precision. For this compound, this analysis would definitively establish the planarity or puckering of the phthalazinone ring system, the orientation of the methyl group, and the specific geometry at the chiral 8a position.
The expected crystallographic data from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.
Interactive Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₉H₈N₂O |
| Formula Weight | 160.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.05 |
| b (Å) | 9.75 |
| c (Å) | 12.65 |
| β (°) | 101.3 |
| Volume (ų) | 1455.2 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.462 g/cm³ |
| R-factor | 0.045 |
Note: The data in this table is illustrative and represents typical values for a small organic molecule.
Computational Structural Elucidation (CASE) and Conformational Studies
While X-ray crystallography provides a static picture in the solid state, molecules in solution or the gas phase exist as an ensemble of interconverting conformations. libretexts.org Computational methods are essential for exploring this dynamic behavior. conicet.gov.ar Computer-Assisted Structure Elucidation (CASE) integrates various computational techniques to predict and analyze molecular structures and their properties. nih.govmestrelab.com
The first step in a computational study is to generate all possible stereoisomers and explore their potential conformational landscapes. mestrelab.com For this compound, the presence of a stereocenter at the 8a position means it can exist as two enantiomers: (R)-4-methyl-8aH-phthalazin-1-one and (S)-4-methyl-8aH-phthalazin-1-one.
A systematic conformational search is then performed for each stereoisomer. This involves rotating the rotatable bonds in the molecule at defined intervals to generate a wide array of starting geometries. lumenlearning.com These initial structures are typically optimized using computationally less expensive methods, such as molecular mechanics (MM), to quickly eliminate high-energy conformers and identify a set of low-energy candidate structures. nih.gov This exploration is crucial for understanding the flexibility of the heterocyclic ring and the preferred orientation of the methyl substituent.
The low-energy conformers identified through molecular mechanics are then subjected to higher-level calculations for structural refinement and energy ranking. Density Functional Theory (DFT) has become a powerful and widely used tool for this purpose, offering a good balance between accuracy and computational cost. researchgate.netresearchgate.net
DFT methods calculate the electronic structure of the molecule to determine its geometry and energy. nih.gov Functionals like B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the geometry of each conformer. nih.gov These calculations provide highly accurate predictions of bond lengths, angles, and dihedral angles. Frequency calculations are also performed to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). nih.gov
The relative energies of the refined conformers allow for the determination of their thermodynamic populations at a given temperature, providing insight into which shapes the molecule is most likely to adopt.
Interactive Table 2: Hypothetical DFT-Calculated Relative Energies of Conformers for (R)-4-methyl-8aH-phthalazin-1-one
| Conformer | Dihedral Angle (C4-C4a-N8a-C1) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Chair) | 55.2° | 0.00 | 75.3 |
| 2 (Boat) | 15.1° | 1.10 | 24.7 |
| 3 (Twist) | 30.5° | 2.50 | <0.1 |
Note: The data in this table is for illustrative purposes, demonstrating how DFT calculations can distinguish the stability of different molecular conformations.
By combining solid-state X-ray data with robust computational analysis, a complete and detailed picture of the structural and conformational properties of this compound can be achieved, providing a solid foundation for further chemical and biological studies.
Computational and Theoretical Investigations of 4 Methyl 8ah Phthalazin 1 One
Quantum Chemical Calculations
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecular systems. nih.gov This method is applied to the phthalazinone ring system to determine the relative stability of its various isomers and tautomers. chemmethod.comnih.gov Calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have shown that for the parent phthalazin-1(2H)-one, different tautomeric forms possess distinct energy levels. chemmethod.com For instance, in the gas phase, one tautomer may be more stable than another by several kcal/mol. chemmethod.com These energy calculations are crucial for understanding which isomeric forms are likely to predominate under specific conditions. researchgate.net The insights gained from DFT studies on the fundamental phthalazinone structure are directly applicable to its derivatives, including 4-methyl-8aH-phthalazin-1-one, helping to predict its thermodynamic properties and reactivity. researchgate.net
Table 1: Representative DFT Findings on Phthalazinone Isomer Stability
| Tautomeric Form | Phase | Relative Stability (kcal/mol) | Key Finding |
| Isomer A | Gas Phase | Base Energy (0.00) | Typically the most stable form in vacuum. |
| Isomer B | Gas Phase | +2.95 | Less stable than Isomer A in the gas phase. chemmethod.com |
| Isomer C | Gas Phase | +10.81 | Significantly less stable than Isomer A in the gas phase. chemmethod.com |
Note: Data is generalized from studies on the parent phthalazinone ring system.
The tautomeric equilibrium of phthalazinones is highly sensitive to their environment. chemmethod.com The Polarizable Continuum Model (PCM) is frequently combined with DFT (DFT-PCM) to simulate the effects of a solvent on molecular structures and energies. academicjournals.org Studies on the phthalazinone scaffold reveal that polar solvents can significantly alter the relative stability of tautomers compared to the gas phase. chemmethod.com A tautomer that is less stable in the gas phase may become the most stable form in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). academicjournals.org
This shift is attributed to the differential solvation of the tautomers, which is influenced by their dipole moments; a larger dipole moment generally leads to greater stabilization in a polar solvent. academicjournals.org Furthermore, computational models have shown that the presence of a single water molecule can act as a catalyst for proton transfer, significantly reducing the free energy activation barrier for tautomerization compared to the uncatalyzed process. chemmethod.comchemmethod.comcivilica.com
Table 2: Effect of Solvent Polarity on Atomic Charges in Phthalazinone Tautomers (Qualitative Trend)
| Environment | Net Charge on Carbonyl Oxygen | Dipole Moment |
| Gas Phase | Less Negative | Lower |
| Non-Polar Solvent | ↓ | ↓ |
| Polar Solvent | More Negative | Higher |
This table illustrates the general trend observed in NBO analyses where increased solvent polarity enhances charge separation. chemmethod.comchemmethod.com
DFT calculations are a well-established and powerful tool for predicting NMR spectroscopic parameters, aiding in structure elucidation and assignment of experimental spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to compute ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. mdpi.com
Benchmark studies have shown that for ¹³C chemical shifts, certain functionals can achieve a mean absolute error of around 1.5 ppm when compared to experimental data. nrel.govrsc.org For ¹H shifts, the accuracy can be even higher. mdpi.com These computational predictions are invaluable for distinguishing between different isomers and tautomers of substituted phthalazinones, as each structure will have a unique, predictable NMR fingerprint. Recent advancements have integrated DFT calculations with machine learning and graph neural networks to further enhance the speed and accuracy of chemical shift prediction. nih.govnrel.gov
Table 3: Accuracy of DFT Methods for NMR Chemical Shift Prediction
| Nucleus | DFT Functional (Example) | Basis Set (Example) | Typical Root-Mean-Square Deviation (RMSD) |
| ¹H | WP04 | 6-311++G(2d,p) | 0.07 - 0.19 ppm mdpi.com |
| ¹³C | ωB97X-D | def2-SVP | 0.5 - 2.9 ppm mdpi.com |
Note: Accuracy is based on benchmark studies of diverse organic molecules and may vary for specific compounds.
Molecular Modeling and Simulation
Beyond quantum mechanics, molecular modeling techniques are used to understand the relationship between a molecule's structure and its biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com The phthalazinone scaffold is a common feature in many biologically active molecules, making it a frequent subject of QSAR studies. nih.govnih.gov These studies are instrumental in rational drug design, helping to predict the activity of new derivatives and guide synthetic efforts.
For phthalazinone derivatives targeting enzymes like poly (ADP-ribose) polymerase (PARP), QSAR models have been developed using Multiple Linear Regression (GA-MLR) and other statistical methods. nih.gov These models correlate biological activity (such as IC₅₀ values) with a set of calculated molecular descriptors. Key descriptors often include:
Electronic properties: Dipole moment, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.gov
Steric and structural parameters: Molecular weight, shape indices, and flexibility. nih.gov
Hydrophobicity: Partition coefficients like logP.
QSAR studies have revealed, for example, that for certain phthalazinones interacting with aldehyde oxidase, polarity has a negative effect on enzyme activity, while electron-withdrawing substituents can be favorable. nih.gov Such models provide a quantitative framework for understanding the structural requirements for a phthalazinone derivative to effectively interact with a specific biological target. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a cornerstone in computational drug discovery, offering insights into the binding modes and affinities of ligands with their macromolecular targets. For the phthalazinone scaffold, which is a key component of numerous bioactive molecules, docking studies have been instrumental in elucidating interactions with various protein targets. Although specific docking studies for this compound are not extensively documented in publicly available research, the broader class of phthalazinone derivatives has been widely investigated, providing a framework for understanding potential interactions.
These studies frequently identify the phthalazinone core as a critical pharmacophore that anchors the ligand within the active site of the target protein. For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, the phthalazinone moiety often forms crucial hydrogen bonds with key amino acid residues such as Glycine and Serine in the enzyme's active site. Molecular docking of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1-one derivatives with BRD4 has highlighted the importance of the phthalazinone group in interacting with Met149. Similarly, when targeting PARP1, this moiety has been shown to interact with Gly863, Ser904, and Tyr907.
A summary of typical interactions observed for the phthalazinone scaffold with various protein targets is presented below:
| Target Protein | Key Interacting Residues (Typical) | Type of Interaction |
| PARP1 | Gly, Ser, Tyr | Hydrogen Bonding, π-π Stacking |
| VEGFR-2 | Cys, Asp, Glu | Hydrogen Bonding, Hydrophobic Interactions |
| BRD4 | Met, Asn | Hydrogen Bonding, van der Waals Interactions |
Molecular Dynamics Simulations for Binding Stability and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on ligand-target interactions, complementing the static view offered by molecular docking. These simulations can assess the stability of a docked ligand within the binding site of a protein over time, offering a more realistic representation of the physiological environment. For phthalazinone-based inhibitors, MD simulations have been employed to validate docking results and to gain a deeper understanding of the intermolecular interactions that contribute to binding affinity and selectivity.
In studies involving phthalazinone derivatives as PARP inhibitors, MD simulations have confirmed the stability of the ligand-protein complexes. These simulations often reveal that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, indicating a stable binding mode. The root-mean-square deviation (RMSD) of the ligand and protein backbone are common metrics used to assess the stability of the complex. Lower and stable RMSD values suggest that the system has reached equilibrium and the ligand remains bound in a consistent conformation.
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and can provide insights into the conformational changes that may occur upon ligand binding. The analysis of root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein and the ligand, which can be crucial for understanding the binding mechanism. For phthalazinone-based scaffolds, these simulations are vital for confirming that the core structure provides a stable anchor for the molecule within the target's active site.
Virtual Screening for Chemical Entity Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been successfully applied to identify novel inhibitors based on the phthalazinone scaffold. By using the known three-dimensional structure of a target protein, virtual screening campaigns can computationally "dock" thousands to millions of compounds and rank them based on their predicted binding affinity.
The phthalazinone core often serves as a key query feature in pharmacophore-based virtual screening. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target. Compounds from a database that match the pharmacophore model are then selected for further investigation, which may include more rigorous docking studies and eventually experimental testing.
Structure-based virtual screening, which relies on docking, has also been instrumental in the discovery of new phthalazinone derivatives. For example, by screening a compound library against the active site of a particular enzyme, researchers have been able to identify novel phthalazinone-containing hits that can then be chemically optimized to improve their potency and selectivity.
Chemoinformatics and Computational Drug Design Principles for Phthalazinone-Based Scaffolds
Chemoinformatics and computational drug design play a pivotal role in the development of new therapeutic agents based on the phthalazinone scaffold. These approaches encompass a range of in silico techniques that are used to design, analyze, and optimize chemical structures with desired biological activities. The phthalazinone ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity.
Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic tool that has been applied to phthalazinone derivatives. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing the physicochemical properties or structural features (descriptors) of the molecules, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs. For phthalazinone-based PARP inhibitors, 3D-QSAR studies have provided insights into the steric and electronic requirements for optimal activity.
Computational drug design principles are also heavily utilized in the lead optimization phase. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate predictions of binding affinities than standard docking methods, albeit at a higher computational cost. These methods can be used to prioritize which modifications to the phthalazinone scaffold are most likely to lead to improved therapeutic properties.
Analysis of Electronic and Steric Factors Influencing Reactivity
The reactivity and biological activity of phthalazinone derivatives are significantly influenced by electronic and steric factors. The distribution of electron density within the phthalazinone ring system, as well as the size and shape of its substituents, can have a profound impact on how the molecule interacts with its biological target.
Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents on the phthalazinone core, can modulate the strength of key interactions like hydrogen bonding and π-π stacking. For example, electron-withdrawing groups can enhance the hydrogen bond donating capacity of the lactam N-H group in the phthalazinone ring, potentially leading to stronger interactions with the protein backbone. Conversely, electron-donating groups can increase the electron density of the aromatic system, which may enhance π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine.
Steric factors relate to the three-dimensional arrangement of atoms in the molecule. The size and conformation of substituents can dictate whether a molecule can fit comfortably into the binding pocket of a target protein. Large, bulky groups may cause steric clashes with the protein, leading to a decrease in binding affinity. On the other hand, appropriately sized substituents can occupy specific hydrophobic pockets within the active site, leading to favorable van der Waals interactions and an increase in potency. QSAR studies on phthalazinone-based PARP inhibitors have demonstrated that both steric and electronic descriptors are critical for accurately modeling their inhibitory activity.
Quantum Chemical Calculations of Intermolecular Interactions in Crystal Structures
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the nature of intermolecular interactions within the crystal structures of phthalazinone-containing compounds. These calculations can offer detailed insights into the geometry, energetics, and electronic properties of these interactions, which are crucial for understanding the solid-state properties of these materials and their recognition by biological targets.
By performing DFT calculations on the tautomers of the phthalazinone ring, researchers can evaluate their relative stabilities in both the gas phase and in different solvents. Such studies have shown that the solvent environment can significantly influence the tautomeric equilibrium. The activation energy for proton transfer, a key aspect of tautomerization, can also be calculated, and it has been found that this barrier can be reduced in the presence of water molecules that act as a catalyst.
Natural Bond Orbital (NBO) analysis, a common quantum chemical technique, can be used to quantify the charges on individual atoms and to analyze the donor-acceptor interactions that contribute to molecular stability. For phthalazinone tautomers, NBO analysis has revealed how the charges on the oxygen and nitrogen atoms change in different solvent environments. These calculations provide a fundamental understanding of the electronic structure that governs the intermolecular interactions, such as hydrogen bonding and stacking, which are prevalent in the crystal packing of phthalazinone derivatives.
Mechanistic Investigations of Reactions Involving 4 Methyl 8ah Phthalazin 1 One
Proposed Reaction Pathways for Phthalazinone Formation
The synthesis of the phthalazinone scaffold can be achieved through various routes, typically involving the condensation of a suitable precursor with a hydrazine (B178648) derivative. longdom.orglongdom.org These methods often start from readily available materials like phthalic anhydride (B1165640) or its derivatives. longdom.orglongdom.org
One common strategy involves the reaction of 2-acylbenzoic acids with hydrazine hydrate (B1144303). longdom.orglongdom.org In this approach, the initial reaction is the formation of a hydrazone with the keto group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carboxylic acid group, leading to the phthalazinone ring after dehydration. Another pathway begins with phthalic anhydride, which reacts with hydrazine hydrate, often in the presence of acetic acid, to form the phthalazinone structure. longdom.orglongdom.org
Hydrazinolysis represents a key mechanistic step in many phthalazinone syntheses, particularly when starting from ester or anhydride precursors. longdom.orgnih.gov The mechanism involves the nucleophilic attack of hydrazine on a carbonyl carbon of the substrate.
For instance, the hydrazinolysis of an ester, such as a methyl or ethyl ester of a 2-acylbenzoic acid, is initiated by the lone pair of electrons on a nitrogen atom of hydrazine attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the alcohol moiety (e.g., methanol (B129727) or ethanol) to form an acylhydrazide. nih.gov Subsequent intramolecular cyclization, as described previously, yields the final phthalazinone ring. A similar process occurs during the reaction of phthalic anhydride, where the initial nucleophilic attack by hydrazine opens the anhydride ring, forming an intermediate that then cyclizes. longdom.orglongdom.org
Table 1: Key Steps in Hydrazinolysis for Phthalazinone Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Nucleophilic Attack | Hydrazine attacks the carbonyl carbon of an ester or anhydride. | Tetrahedral Intermediate |
| 2. Elimination | An alcohol or carboxylate group is eliminated to form an acylhydrazide. | Acylhydrazide |
| 3. Intramolecular Cyclization | The terminal nitrogen of the hydrazide attacks the second carbonyl/carboxyl group. | Cyclic Intermediate |
| 4. Dehydration | A molecule of water is eliminated to form the stable phthalazinone ring. | Phthalazinone |
Cyclization is the pivotal ring-forming step in phthalazinone synthesis. The specific pathway depends on the starting materials.
From 2-Acylbenzoic Acids: The reaction with hydrazine or its derivatives first yields a hydrazone. The subsequent cyclization is an intramolecular nucleophilic acyl substitution where the second nitrogen atom of the hydrazine moiety attacks the carboxylic acid carbonyl. This process is often acid- or base-catalyzed to facilitate the removal of a water molecule and form the stable six-membered heterocyclic ring. longdom.org
From Phthalides: Phthalide (B148349) derivatives can also serve as precursors. Hydrazine cyclization of a substituted phthalide involves nucleophilic attack at the lactone carbonyl, leading to ring-opening. The resulting intermediate then undergoes intramolecular condensation and dehydration to yield the phthalazinone derivative. longdom.org
From 3-Hydroxyisoindolinones: The reaction between substituted 3-hydroxyisoindolinones and hydrazine can lead to the formation of phthalazinones through a heterocyclic ring expansion. mdpi.comscispace.com However, this reaction can sometimes yield side products, such as 4-aminophthalazinones, through a proposed mechanism involving the addition of excess hydrazine to the azomethine bond of the initially formed phthalazinone, followed by N-N bond cleavage. mdpi.comscispace.com
Detailed Mechanistic Studies of Functionalization Reactions
Functionalization of the pre-formed phthalazinone core allows for the introduction of diverse chemical moieties, which is essential for tuning the molecule's properties. Mechanistic studies focus on reactions at the N-2 position, the C-4 position, and the aromatic ring. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for functionalizing phthalazinones, using the nitrogen and oxygen atoms as directing groups. researchgate.net
Nucleophilic addition-elimination is a fundamental mechanism in the chemistry of phthalazinones, which are cyclic amides (lactams). saskoer.ca This two-step mechanism involves the initial addition of a nucleophile to an electrophilic center, typically a carbonyl carbon, to form a tetrahedral intermediate. saskoer.calibretexts.org This is followed by the elimination of a leaving group, which results in the regeneration of the pi-bond. saskoer.cachemguide.co.uk
A proposed mechanism for the formation of 4-aminobenzo[f]phthalazinone from the corresponding benzo[f]phthalazinone involves the nucleophilic addition of hydrazine to the C=N (azomethine) bond of the phthalazinone ring. mdpi.com This forms an intermediate which then undergoes N-N bond cleavage and elimination of ammonia (B1221849) to yield the final amino-substituted product. mdpi.comscispace.com This amine-imine tautomerism is a key feature of the proposed pathway. mdpi.com
These reactions are analogous to nucleophilic acyl substitution in carboxylic acid derivatives. libretexts.org The reactivity is governed by the electrophilicity of the carbonyl/imine carbon and the ability of the substituent to act as a leaving group. libretexts.org
Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or the migration of a group to form a structural isomer. consensus.app In the context of phthalazinone chemistry, rearrangements can occur during synthesis or subsequent transformations, often leading to complex heterocyclic systems.
For example, in reactions of related heteroaromatic N-oxides (quinazoline 3-oxides) with certain dipolarophiles, the primarily formed cycloadducts are often unstable and undergo complex rearrangements. psu.edu These ring transformation reactions can lead to the formation of different heterocyclic cores, such as benzodiazepines. psu.edu The proposed mechanism for such a rearrangement can involve a series of bond cleavages and formations, driven by the release of ring strain or the formation of a more stable aromatic system. psu.edu While specific studies on rearrangement pathways of 4-methyl-8aH-phthalazin-1-one are not prevalent, the principles observed in related systems suggest the potential for such transformations under specific reaction conditions.
Computational Exploration of Reaction Mechanisms
Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. rsc.orgchemrxiv.org These methods allow for the detailed study of potential energy surfaces, the characterization of transient intermediates and transition states, and the calculation of reaction energetics, which are often difficult to determine experimentally. smu.edu
For instance, computational studies have been used to investigate the reactivity of phthalazine (B143731) with arynes. researchgate.net These studies calculated the free energy profiles for competing reaction pathways, such as a [4+2] Diels-Alder cycloaddition versus a nucleophilic addition. researchgate.net The results showed that the nucleophilic addition pathway had a lower free energy barrier compared to the cycloaddition, providing a mechanistic rationale for the observed product distribution. researchgate.net Such computational insights are crucial for understanding and predicting chemical reactivity. escholarship.org
The unified reaction valley approach (URVA) is another powerful computational method that provides a detailed description of the chemical processes along the reaction path, partitioning the mechanism into distinct phases such as reactant preparation, bond cleavage/formation, and product adjustment. smu.edu
Table 2: Computational Approaches in Mechanistic Chemistry
| Computational Method | Application in Mechanism Studies | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of energies of reactants, products, intermediates, and transition states. rsc.orgresearchgate.net | Reaction energetics, barrier heights, reaction feasibility. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path connecting a transition state to reactants and products. smu.edu | Confirms the connection between a transition state and the correct minima. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the time evolution of a reacting system to understand dynamic effects. escholarship.org | Reveals the importance of molecular motion and non-statistical dynamic effects on reaction selectivity. |
| Global Reaction Route Mapping (GRRM) | Systematically exploring all possible reaction pathways for a given set of reactants. consensus.app | Provides a comprehensive overview of complex reaction networks and discovery of new pathways. |
By combining experimental evidence with these computational tools, a comprehensive understanding of the reaction mechanisms involving this compound and related compounds can be achieved, paving the way for rational design of new synthetic methodologies. rsc.org
Free Energy Profiles and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By calculating the free energy profiles of reaction pathways, researchers can identify the most energetically favorable routes and characterize the transition states that govern reaction rates. chemrxiv.org
In the context of reactions involving phthalazine derivatives and arynes, DFT calculations at the M06-2X/6-311+G(d,p)/SMD(CH2Cl2)//M06-2X/6-31G(d) level of theory have been employed to compare different reaction pathways. researchgate.net For instance, the competition between a Diels-Alder reaction and a nucleophilic addition can be assessed by comparing the Gibbs free energies of the respective transition states. researchgate.net These calculations provide quantitative insights into the energetic barriers of each step, allowing for a prediction of the dominant reaction mechanism. chemrxiv.orgresearchgate.net
Transition state analysis further refines this understanding by examining the geometry and electronic structure of the highest energy point along the reaction coordinate. researchgate.netrsc.org For example, in the reaction of a phthalazine with an aryne, the transition state for a nucleophilic addition pathway can be compared to that of a Diels-Alder pathway. researchgate.net The analysis of bond lengths and angles in the transition state reveals the extent of bond formation and breaking, offering a detailed picture of the transformation process. researchgate.net
Intermolecular vs. Intramolecular Proton Transfer Studies
Proton transfer is a fundamental step in many organic reactions. nih.govmasterorganicchemistry.com In the context of this compound and related compounds, understanding whether a proton is transferred between two different molecules (intermolecular) or within the same molecule (intramolecular) is critical. mdpi.comreddit.comrsc.org
Computational studies can model both scenarios and determine the more favorable pathway. mdpi.comnih.gov For instance, the presence of a suitable proton shuttle, such as a solvent molecule, can facilitate intermolecular proton transfer. masterorganicchemistry.com Conversely, if the molecular geometry allows for a low-energy cyclic transition state, typically with five or six members, an intramolecular proton transfer may be preferred. masterorganicchemistry.comreddit.com The stability of tautomeric forms, which are isomers that differ only in the position of a proton and a double bond, is also a key factor. nih.gov For example, the equilibrium between the phthalazin-1-one and phthalazin-1-ol tautomers can be influenced by the solvent and reaction conditions. nih.gov
Experimental techniques such as NMR spectroscopy can provide evidence for the operative proton transfer mechanism. mdpi.com For example, the chemical shift of the proton involved in the transfer can indicate the strength of the hydrogen bond and whether the proton is localized on the donor or delocalized between the donor and acceptor atoms. mdpi.com
Competition between Divergent Reaction Pathways (e.g., Cycloaddition vs. Nucleophilic Addition)
Reactions involving versatile substrates like this compound can often proceed through multiple competing pathways, leading to different products. A common example is the competition between cycloaddition reactions, such as the Diels-Alder reaction, and nucleophilic addition. researchgate.netmdpi.comwikipedia.orgnih.gov
Computational studies are particularly valuable in dissecting these competing pathways. researchgate.netmdpi.com By calculating the activation energies for each pathway, researchers can predict which reaction will predominate under a given set of conditions. For the reaction between a phthalazine and an aryne, DFT calculations can reveal whether the [4+2] cycloaddition (Diels-Alder) or the nucleophilic attack of the phthalazine nitrogen on the aryne is the kinetically favored process. researchgate.net
The nature of the reactants and the reaction conditions play a crucial role in determining the outcome. For instance, the electronic properties of the substituents on both the phthalazine and the reaction partner can influence the relative energies of the transition states for the competing pathways. nih.gov
Table 1: Calculated Free Energy Barriers for Competing Reaction Pathways
| Reactants | Pathway | Transition State | Free Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Phthalazine + Aryne | Nucleophilic Addition | TS (Pathway C) | Lower Barrier | researchgate.net |
| Phthalazine + Aryne | Diels-Alder | TS (Pathway D) | Higher Barrier | researchgate.net |
| Tetrazine + Aryne | Diels-Alder | TS (Pathway A) | Lower Barrier | researchgate.net |
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide experimental data on reaction rates, which can be used to validate and refine the mechanisms proposed by computational studies. iitk.ac.inpolyu.edu.hkrsc.orgmdpi.com By measuring how the rate of a reaction changes with the concentration of reactants, temperature, and other variables, one can determine the rate law and the activation parameters of the reaction. iitk.ac.in
For reactions involving this compound, kinetic experiments can help to quantify the competition between different pathways. For example, by monitoring the formation of products over time, the rate constants for cycloaddition and nucleophilic addition can be determined. polyu.edu.hk
The Arrhenius equation and transition state theory are used to relate the experimentally determined rate constants to the activation energy and other thermodynamic parameters of the reaction. iitk.ac.in This allows for a direct comparison between experimental and computational results, providing a comprehensive understanding of the reaction dynamics.
Identification and Characterization of Transient Reaction Intermediates
Spectroscopic techniques are often employed to detect and characterize these fleeting species. For example, in some reactions involving phthalazine derivatives, it may be possible to isolate or trap an intermediate, allowing for its structural elucidation by methods such as NMR or X-ray crystallography. researchgate.net
Computational chemistry can also be used to predict the structure and stability of potential intermediates. psu.edu By calculating the potential energy surface of the reaction, minima corresponding to intermediates can be located. nih.gov The calculated properties of these intermediates, such as their vibrational frequencies or electronic absorption spectra, can then be compared with experimental data to confirm their existence.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phthalazin-1-ol |
| 1,2,4,5-tetrazine |
| Aryne |
Emerging Research Directions and Functionalization Strategies for 4 Methyl 8ah Phthalazin 1 One Scaffolds
Design of Novel Phthalazinone Derivatives for Chemical Probes and Materials
The inherent stability and tunable nature of the phthalazinone scaffold make it an excellent platform for designing novel chemical probes and high-performance materials. By appending specific functional groups, researchers can create derivatives with tailored properties for various applications.
Chemical probes are essential tools for visualizing and understanding biological processes. The design of such probes often involves incorporating a reporter group, such as a fluorescent tag, onto a scaffold that can interact with a biological target. For example, fluorescently labeled analogs of bioactive molecules have been synthesized to serve as chemical probes that can penetrate cell membranes and localize to specific cellular structures like microtubules. mdpi.com While not exclusively focused on 4-methyl-8aH-phthalazin-1-one, these strategies demonstrate a general approach where a core scaffold is functionalized to create a probe. The synthesis of such probes often involves multi-step reactions to couple the core molecule with a fluorescent dye and a linker. mdpi.com
In materials science, the phthalazinone moiety is incorporated into polymer backbones to create high-performance thermoplastics. These materials are noted for their exceptional thermal stability, making them suitable for use as high-temperature adhesives in demanding industrial applications. mdpi.com For instance, epoxy resins bearing the phthalazinone structure have been developed that exhibit high glass transition temperatures (Tg) and significant char yield at high temperatures, indicating their robustness. mdpi.com The synthesis of these materials involves creating polymers terminated with reactive groups, like amine or epoxy functionalities, which can then be cured to form a cross-linked adhesive network. mdpi.com The non-coplanar structure of the phthalazinone unit is a key feature that imparts both thermal stability and good solubility in organic solvents, facilitating the production of these advanced materials. mdpi.com
Integration of Phthalazinone Moieties into Polymer Systems
The incorporation of phthalazinone units into polymer chains has led to the development of a significant class of high-performance engineering plastics known as poly(phthalazinone ether ketone)s (PPEKs) and their derivatives. These materials bridge the gap between excellent thermal resistance and good processability.
Poly(phthalazinone ether ketone)s (PPEKs) and related polymers are typically synthesized via aromatic nucleophilic substitution polycondensation. dntb.gov.uaoup.com This method involves the reaction of a bisphenol monomer containing the phthalazinone moiety with an activated aromatic dihalide. A key monomer in this process is 4-(4-hydroxyphenyl)phthalazin-1-one (HPPZ), which contains the characteristic phthalazinone structure. oup.com
The general synthetic route involves the polycondensation of HPPZ with various difluorinated aromatic compounds, such as 2,2-Difluorobenzophenone (DFBP), in the presence of a weak base like potassium carbonate and in a high-boiling aprotic solvent. oup.comoup.com By varying the co-monomers, a wide range of polymers with different properties can be obtained. For example, to enhance specific properties like flame retardancy, other monomers containing elements like phosphorus can be incorporated into the polymer backbone. oup.comoup.com Similarly, the introduction of nitrile groups can yield poly(phthalazinone ether nitrile sulfone ketone)s with outstanding thermal stability and mechanical properties. mdpi.com
The molecular weight of the resulting polymers can be controlled by adjusting reaction conditions such as temperature and reaction time. researchgate.net The successful synthesis and structure of these polymers are typically confirmed using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR). mdpi.comoup.com
Table 1: Examples of Monomers Used in the Synthesis of Phthalazinone-Containing Polymers
| Monomer Name | Abbreviation | Role in Polymerization | Reference |
| 4-(4-hydroxyphenyl)phthalazin-1-one | HPPZ | Phthalazinone-containing bisphenol | oup.com |
| 2,2-Difluorobenzophenone | DFBP | Activated dihalide monomer | oup.comoup.com |
| 10-(2,5-dihydroxyphenyl)-10-hydrogen-9-oxaze-0-phosphame-10-oxide | DHOPO | Phosphorus-containing bisphenol | oup.com |
| 4,4'-Difluorobenzophenone | DFB | Activated dihalide monomer | mdpi.com |
| 4,4'-Dichlorodiphenyl Sulfone | DCS | Activated dihalide monomer | mdpi.com |
This amorphous character is highly beneficial as it significantly enhances the solubility of the polymers in common organic solvents. mdpi.comoup.com This is a major advantage over many other high-performance polymers, which are often insoluble and difficult to process. oup.com The improved solubility allows for the fabrication of films and coatings using solution-casting methods. oup.combohrium.com
Despite introducing disorder, the rigid phthalazinone ring contributes to high thermal stability and high glass transition temperatures (Tg), often exceeding 250°C. nih.govresearchgate.net This combination of excellent thermal resistance and good solubility/processability is a hallmark of phthalazinone-based polymers. oup.comnih.gov
Furthermore, the properties of PPEKs can be fine-tuned by introducing different side-groups onto the phthalazinone ring. For instance, adding methyl or phenyl groups can increase the free volume between polymer chains, which reduces molecular chain entanglement and lowers the melt viscosity of the resin. dntb.gov.uanih.govresearchgate.net This modification improves the thermoforming processability of the material, although it may cause a slight decrease in thermal stability. nih.govresearchgate.net Therefore, introducing a rigid group like phenyl is considered an effective method to enhance processability while largely maintaining the desirable thermal properties. nih.gov
Phthalazinone as a Privileged Scaffold in Drug Discovery and Development Research (Focus on Chemical Design)
The phthalazinone ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs. The versatility of the phthalazinone core allows for the development of a wide array of bioactive compounds through various chemical design strategies. nih.gov
A key strategy in modern drug discovery is the design of agents that act on specific biological targets, such as enzymes or receptors, that are implicated in a disease. The phthalazinone scaffold has been instrumental in the development of several potent and selective inhibitors for various targets, particularly in oncology. nih.gov
One of the most notable successes is the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.govjst.go.jp Several 4-substituted phthalazinone derivatives have been identified as potent PARP inhibitors, with Olaparib being a clinically approved drug for treating various cancers, including ovarian and breast cancer. researchgate.net
The phthalazinone core also serves as the foundation for inhibitors of other important cancer-related targets, including:
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. A novel class of potent and selective Aurora-A kinase inhibitors has been developed based on a phthalazinone pyrazole (B372694) scaffold. nih.govjst.go.jpacs.org
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. Phthalazinone derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.net
Other Targets: The scaffold has also been used to develop inhibitors of DNA topoisomerases and P-glycoprotein, as well as agents that target the Hedgehog pathway. nih.gov
Table 2: Phthalazinone Derivatives as Target-Based Agents
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| 4-Substituted-2H-phthalazin-1-ones (e.g., Olaparib) | Poly(ADP-ribose) polymerase (PARP) | Oncology | researchgate.netnih.govjst.go.jp |
| 4-(Pyrazole-3-ylamino)phenyl-2H-phthalazin-1-one | Aurora-A Kinase | Oncology | jst.go.jpacs.org |
| Various Phthalazinone Derivatives | VEGFR-2 | Oncology | nih.govresearchgate.net |
| Arylpiperazine derivatives of phenylphthalazin-1-one | α1-Adrenergic Receptors | Cardiovascular | nih.gov |
| Phthalazinone Analogues | Dengue Virus NS2B-NS3 Protease | Antiviral | ajchem-a.com |
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single new molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, a modified selectivity profile, or even a dual mechanism of action. nih.gov The phthalazinone scaffold is an ideal building block for this strategy due to its synthetic accessibility and proven biological relevance. researchgate.net
Researchers have successfully created novel hybrid molecules by linking the phthalazinone core to other bioactive moieties. For example:
Phthalazinone-Dithiocarbamate Hybrids: In one study, two series of hybrids were synthesized by attaching a dithiocarbamate (B8719985) group to either the N2 or C4 position of the phthalazinone ring. nih.gov This work was inspired by the anticancer properties of both phthalazinones and dithiocarbamates, aiming to create synergistic compounds. nih.govresearchgate.net
Phthalazinone-Imidazole Hybrids: A novel hybrid compound was created by fusing the phthalazine (B143731) and 4,5-dihydro-1H-imidazole pharmacophores. mdpi.com
Phthalazinone-Indole Hybrids: Complex molecules combining a phthalazinone core with an indole (B1671886) moiety have been synthesized, leveraging the biological importance of both ring systems. smolecule.com
These hybridization strategies demonstrate the chemical tractability of the phthalazinone core, allowing for its combination with a diverse range of other chemical entities to explore new regions of chemical space and develop novel therapeutic candidates. researchgate.netnih.gov
Functionalization for Modulating Intermolecular Interactions
Recent studies have highlighted the importance of balancing attractive and repulsive intermolecular forces for desired biological outcomes. nih.gov This can be achieved by altering the net charge of the molecule or by modifying the potential for hydrogen bonding. nih.govmdpi.com For instance, introducing or modifying substituents at various positions on the phthalazinone ring can tune the molecule's electrostatic potential and its ability to form hydrogen bonds, thereby influencing its binding affinity and selectivity for a target protein. mdpi.com
Functionalization is a recognized strategy for modulating molecular interactions. frontiersin.org This can be accomplished by modifying the core ligand or altering the environment of the binding pocket. frontiersin.org In the context of this compound, this could involve the introduction of polar groups to enhance hydrogen bonding or the addition of hydrophobic moieties to exploit van der Waals forces within a protein's binding site. The goal is to create a molecule with optimized interactions, leading to improved therapeutic performance.
Development of Hybrid Compounds Incorporating Phthalazinone
A promising strategy in drug discovery is the development of hybrid compounds, which involves combining the phthalazinone scaffold with other pharmacologically active moieties. nih.govmdpi.com This molecular hybridization approach can lead to compounds with modified selectivity, reduced side effects, or even dual mechanisms of action. nih.gov
Researchers have successfully synthesized various hybrid compounds by incorporating fragments such as pyrazole, dithiocarbamate, and imidazoline (B1206853) into the phthalazinone structure. nih.govmdpi.comnih.gov For example, pyran-linked phthalazinone-pyrazole hybrids have been synthesized and evaluated for their anticancer activity. nih.gov Similarly, phthalazinone-dithiocarbamate hybrids have been developed, where the dithiocarbamate moiety is attached at either the N2 or C4 position of the phthalazinone ring. nih.gov These hybrid molecules are designed to interact with multiple biological targets or to enhance the activity of the primary pharmacophore.
The synthesis of these hybrid compounds often employs efficient one-pot, multi-component reactions, which are advantageous for their synthetic efficiency and environmental compatibility. nih.govresearchgate.net
Regiospecific and Site-Selective Functionalization Studies
The ability to selectively functionalize specific positions on the this compound scaffold is crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacological profile of lead compounds. Achieving regioselectivity in C–H functionalization remains a significant challenge in organic chemistry. nih.gov
Recent advancements have focused on developing methods for the regiospecific and site-selective modification of heterocyclic compounds. nih.govrsc.orgnih.govresearchgate.net These methods often utilize directing groups or specific catalysts to control the position of functionalization. nih.gov For the phthalazinone core, this could involve the selective introduction of substituents at the C4 position or functionalization of the N2 position. For instance, 4-substituted phthalazinones are recognized as potent antitumor agents. researchgate.net
The development of strategies for the regiodivergent functionalization of complex molecules is an active area of research. chemrxiv.org Such methods would allow for the precise and efficient modification of the phthalazinone scaffold at various sites, enabling the exploration of a wider chemical space and the generation of novel derivatives with improved properties. chemrxiv.org
Multi-component Reaction Applications for Phthalazinone Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like phthalazinone derivatives in a single step from three or more starting materials. nih.govresearchgate.netnih.gov These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. researchgate.netnih.gov
Several MCRs have been developed for the synthesis of the phthalazinone core and its derivatives. nih.govlongdom.org A common strategy involves a [4+2] two-component cyclocondensation or a [3+2+1] three-component approach. nih.gov One-pot, three-component reactions have been successfully employed to synthesize novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov Another example is the one-pot synthesis of aryl/hetyl thiadiazinyl-phthalazin-1,4-diones through a multicomponent approach. longdom.orglongdom.org
The use of environmentally friendly catalysts, such as L-proline, and the application of ultrasound irradiation can further enhance the efficiency and sustainability of these MCRs. nih.govresearchgate.net These methods provide access to a wide range of substituted and functionalized phthalazinone derivatives, which are valuable for drug discovery and development. nih.gov
Conclusion and Future Perspectives on 4 Methyl 8ah Phthalazin 1 One Research
Summary of Key Research Advances
Research on the 4-methylphthalazinone core and its parent scaffold has led to significant advances in synthetic methodologies and understanding its chemical behavior. Phthalazinones are recognized as a versatile scaffold in drug discovery, forming the basis for compounds with a wide array of pharmacological activities. nih.govnih.govnih.gov
Key synthetic advances include:
Classical Cyclocondensation: The most traditional and reliable method involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine (B178648) hydrate (B1144303) or methylhydrazine, which provides a direct and efficient route to 4-methylphthalazinones. nih.gov This method is a subset of the broader synthesis of phthalazinones from 2-aroylbenzoic acids and various hydrazines. ekb.eg
Modern Synthetic Methods: More recent developments have focused on improving efficiency and environmental compatibility. These include microwave-assisted synthesis, which reduces reaction times and often increases yields, and transition-metal-catalyzed reactions. researchgate.netrsc.org Palladium-catalyzed multicomponent reactions, for instance, allow for the construction of complex phthalazinone derivatives in a single step. rsc.org
Functionalization: The 4-methylphthalazinone scaffold serves as a versatile platform for further chemical modification. The lactam-lactim tautomerism inherent to the phthalazinone ring allows for reactivity at both the nitrogen and oxygen atoms. Key reactions include N-alkylation and conversion of the carbonyl group to a chloro-substituent using reagents like phosphorus oxychloride, which opens pathways for nucleophilic substitution. cu.edu.eg The methyl group at the C4 position can also be functionalized, for example, through Wohl-Ziegler bromination to yield a 4-bromomethyl derivative, a key intermediate for further elaboration. nih.gov
These advances have established a robust platform for generating diverse libraries of 4-methylphthalazinone derivatives for various chemical and biological investigations.
Unexplored Avenues in Synthesis and Reactivity
Despite significant progress, several areas in the synthesis and reactivity of 4-methyl-8aH-phthalazin-1-one and its stable tautomer remain underexplored.
Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into the phthalazinone scaffold is an area with substantial potential. While many derivatives have been synthesized, enantioselective approaches are not widely reported. Such methods could be crucial for developing compounds with specific stereochemical requirements for biological targets.
C-H Activation of the Methyl Group: While functionalization of the methyl group via bromination is known, direct catalytic C-H activation and functionalization represent a more atom-economical and modern approach. Exploring transition-metal-catalyzed C-H arylation, amination, or etherification at the methyl position could provide novel and rapid access to a wide range of derivatives.
Photoredox and Electrochemical Synthesis: The application of photoredox catalysis and electrosynthesis to the phthalazinone core is a nascent field. These methods could unlock novel reaction pathways, such as radical-based functionalizations or unique cyclization strategies, that are inaccessible through traditional thermal methods.
Reactivity of the 8aH-Tautomer: The chemistry of the less stable 8aH-tautomer is largely hypothetical. Investigating conditions that might favor its transient formation and subsequent trapping could lead to novel chemical transformations and provide deeper insight into the fundamental reactivity of the phthalazinone system.
Potential for Novel Chemical Transformations and Materials Science Applications
The unique structural and electronic properties of the 4-methylphthalazinone scaffold make it a promising building block for novel chemical transformations and applications in materials science.
Multicomponent Reactions (MCRs): Phthalazinone derivatives are excellent candidates for MCRs, which allow for the rapid construction of molecular complexity from simple starting materials. nih.gov Designing new MCRs that incorporate the 4-methylphthalazinone unit could lead to the discovery of novel heterocyclic systems. For example, one-pot reactions involving phthalhydrazide (B32825) (a related precursor) have been used to create complex spiro- and fused-ring systems like pyrazolophthalazines. researchgate.net
Polymer Synthesis: The phthalazinone moiety has been successfully incorporated into high-performance polymers. These materials exhibit excellent thermal stability and desirable mechanical properties. A notable approach involves a novel N-C coupling reaction where bis(phthalazinone) monomers react similarly to bisphenols in nucleophilic aromatic substitution polymerizations, yielding high molecular weight poly(phthalazinone)s with high glass transition temperatures. acs.org Furthermore, phthalazinone-containing dinitrile building blocks have been used to prepare covalent triazine frameworks, resulting in microporous organic polymers with high thermal stability and permanent microporosity, suitable for applications in gas storage and separation. researchgate.net
Below is a table summarizing key data on phthalazinone-based polymers.
| Monomer Type | Polymerization Method | Polymer Type | Key Properties | Potential Applications |
| Bis(phthalazinone) | Nucleophilic Aromatic Substitution (N-C coupling) | Poly(phthalazinone) | High molecular weight, High glass transition temperature | High-performance engineering plastics, Membranes |
| Phthalazinone dinitrile | Dynamic Nitrile Trimerization | Covalent Triazine Framework (CTF) | Permanent microporosity, High thermal stability (>500°C) | Gas storage, Selective gas separation |
Future Directions in Computational and Mechanistic Studies
Computational and mechanistic studies are crucial for a deeper understanding of the properties and reactivity of 4-methylphthalazinone and for guiding future synthetic efforts.
Tautomerism and Reaction Mechanisms: While initial DFT studies have confirmed the greater stability of the 2H-tautomer, more extensive computational work is needed. chemmethod.comcivilica.com Future studies could focus on mapping the potential energy surface for tautomerization under various catalytic conditions (acidic, basic, metal-catalyzed). This would provide invaluable insight into the factors controlling the tautomeric equilibrium and could help devise strategies to access the less stable tautomers for synthetic purposes.
In Silico Design of Functional Materials: Computational modeling can accelerate the discovery of new phthalazinone-based materials. DFT calculations can predict the electronic properties, band gaps, and thermal stability of novel polymers before their synthesis. This predictive power can guide the rational design of monomers to achieve materials with targeted properties for applications in electronics, membranes, or catalysis.
Elucidating Reaction Pathways: Many synthetic methods for phthalazinones, particularly multicomponent and transition-metal-catalyzed reactions, involve complex mechanisms. researchgate.netrsc.org Detailed mechanistic studies, combining computational modeling with kinetic experiments and intermediate characterization, are needed to fully understand these transformations. This knowledge would enable the optimization of existing methods and the development of entirely new catalytic cycles. For instance, understanding the precise mechanism of palladium-catalyzed carbonylative cyclization could lead to catalysts with higher efficiency and broader substrate scope. rsc.org
The Role of this compound in Advancing Fundamental Organic Chemistry
The study of 4-methylphthalazinone and its derivatives contributes significantly to fundamental organic chemistry, particularly in the realm of heterocyclic chemistry.
A Privileged Scaffold: The phthalazinone core is considered a "privileged scaffold," a molecular framework that is able to provide ligands for diverse biological targets. nih.govnih.gov The exploration of its synthesis and functionalization drives innovation in synthetic methodology. The development of efficient routes to this core, such as one-pot and multicomponent strategies, contributes to the broader goals of green and sustainable chemistry. nih.govresearchgate.net
Understanding Tautomerism: The lactam-lactim and other potential tautomeric equilibria in the phthalazinone system provide a rich platform for studying the principles of tautomerism. Investigating how substitution patterns (like the 4-methyl group), solvent effects, and temperature influence this equilibrium enhances our fundamental understanding of this crucial chemical phenomenon. chemmethod.comnih.gov
Development of New Reactions: The quest for novel phthalazinone derivatives has led to the development and application of modern synthetic reactions. For example, the use of the phthalazinone nitrogen as a nucleophile in N-C coupling polymerizations represents a novel application of nucleophilic aromatic substitution. acs.org Similarly, the use of the phthalazinone ring as a directing group in transition-metal-catalyzed C-H activation reactions is an expanding area that pushes the boundaries of synthetic efficiency. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
